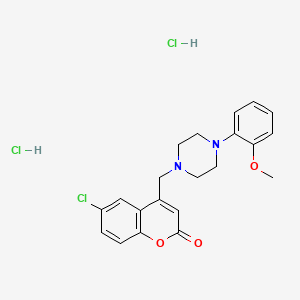

6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Descripción

The compound 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic small molecule featuring a chromen-2-one (coumarin) core substituted with a chlorinated aromatic ring and a piperazine moiety linked to a 2-methoxyphenyl group. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .

Propiedades

IUPAC Name |

6-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)14-15-12-21(25)27-19-7-6-16(22)13-17(15)19;;/h2-7,12-13H,8-11,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDCONCHZUMYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as 4-chlorocoumarin, under acidic or basic conditions to form the chromen-2-one core.

Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.

Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine-chromen-2-one intermediate reacts with a methoxybenzyl chloride derivative.

Formation of the dihydrochloride salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Aplicaciones Científicas De Investigación

6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations in Piperazine and Chromenone Moieties

The target compound’s uniqueness lies in the 2-methoxyphenyl substitution on the piperazine ring and the chlorine atom at position 6 on the chromenone. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position on Piperazine: The 2-methoxyphenyl group in the target compound distinguishes it from analogs with 4-methoxyphenyl (e.g., ) or non-aromatic substituents (e.g., ethyl or methyl in ). The ortho-methoxy configuration may influence receptor binding due to steric and electronic effects. Ethyl or methyl groups on piperazine (e.g., ) reduce molecular complexity but may decrease CNS penetration compared to arylpiperazines .

The absence of a dihydrochloride salt in analogs like suggests lower solubility than the target compound .

Actividad Biológica

6-Chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride |

| Molecular Formula | C21H21ClN2O3.2ClH |

| Molecular Weight | 398.9 g/mol |

| CAS Number | 824958-22-7 |

The biological activity of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's mechanism involves:

- Microtubule Targeting : It induces G(2)-M phase arrest and apoptosis in cancer cells, particularly HeLa cells, by disrupting microtubule dynamics .

- Apoptotic Pathways Activation : The compound triggers apoptotic pathways in various cancer cell lines through dose-dependent mechanisms .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains .

Anticancer Activity

Research indicates that 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride exhibits potent anticancer properties:

- Cell Line Studies : In vitro studies demonstrated an IC(50) value of approximately 200 nmol/L against HCT116 cells and a broad spectrum of activity against nine cancer cell lines with IC(50) values ranging from 75 nmol/L to 1.57 μmol/L .

| Cancer Cell Line | IC(50) (nmol/L) |

|---|---|

| HCT116 | 200 |

| HeLa | 75 - 1570 |

| Other Cancer Types | Variable |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Bacterial Strains Tested : The compound demonstrated bactericidal activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Neuroprotective Effects

Emerging studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. However, further research is needed to elucidate the underlying mechanisms.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Microtubule Dynamics : A study highlighted that the compound effectively induced depolymerization of purified porcine tubulin, supporting its role as a microtubule-targeting agent .

- Apoptosis Induction in HeLa Cells : Another investigation revealed that treatment with varying concentrations led to significant apoptosis in HeLa cells, emphasizing its potential as an anticancer therapeutic agent .

- Antimicrobial Evaluation : Research conducted on various bacterial strains indicated that the compound exhibits moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.